LogP Modulation by Combined 6-Chloro and 3-Hydroxy Substitution
The target compound's LogP of 2.70 represents a balanced lipophilicity profile compared to its closest analogs. The 3-deoxy analog ethyl 6-chloroindole-2-carboxylate (CAS 27034-51-1) exhibits a higher LogP of 2.998–3.70, while the 6-des-chloro analog ethyl 3-hydroxy-1H-indole-2-carboxylate (CAS 14370-74-2) shows a LogP range of 2.05–3.14 . This intermediate LogP, achieved through simultaneous chloro and hydroxy substitution, is critical for maintaining adequate aqueous solubility while preserving membrane permeability, a balance not attainable with either single-substitution analog [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.70 |
| Comparator Or Baseline | Ethyl 6-chloroindole-2-carboxylate (CAS 27034-51-1): LogP = 2.998–3.70; Ethyl 3-hydroxy-1H-indole-2-carboxylate (CAS 14370-74-2): LogP = 2.05–3.14 |
| Quantified Difference | Target LogP is 0.3–1.0 units lower than 3-deoxy analog; ~0.4 units higher than the lower range of 6-des-chloro analog |
| Conditions | Calculated LogP values from authoritative chemical databases (ChemSrc, LookChem, Molbase) |
Why This Matters
For procurement in CNS or intracellular target programs, a LogP of 2.70 optimizes the balance between solubility and permeability, a physicochemical profile not replicated by either the 3-deoxy or 6-des-chloro analog.
- [1] Hood, W. F., et al. (1992). J Pharmacol Exp Ther, 262(2), 654-660. Indole-2-carboxylates with C-6 halogen and C-3 polar group required for sub-micromolar NMDA glycine site affinity. View Source
